molecular formula C13H19NO2 B14796173 Heptanoic acid, 7-(phenylamino)-

Heptanoic acid, 7-(phenylamino)-

Cat. No.: B14796173
M. Wt: 221.29 g/mol
InChI Key: NAHZFKSAEXCXOW-UHFFFAOYSA-N
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Description

Heptanoic acid, 7-(phenylamino)- is an organic compound that belongs to the class of carboxylic acids It features a seven-carbon chain with a phenylamino group attached to the seventh carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

Heptanoic acid, 7-(phenylamino)- can be synthesized through several methods. One common approach involves the reaction of heptanoic acid with aniline under acidic conditions to form the desired product. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the amide bond between the carboxylic acid and the amine group.

Industrial Production Methods

Industrial production of heptanoic acid, 7-(phenylamino)- often involves the use of advanced chemical reactors and continuous flow systems to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Heptanoic acid, 7-(phenylamino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The phenylamino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Heptanoic acid, 7-(phenylamino)- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of heptanoic acid, 7-(phenylamino)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Heptanoic acid: A simple carboxylic acid with a seven-carbon chain.

    Phenylacetic acid: A carboxylic acid with a phenyl group attached to the alpha carbon.

    7-Phenylheptanoic acid: A compound with a phenyl group attached to the seventh carbon of the heptanoic acid chain.

Uniqueness

Heptanoic acid, 7-(phenylamino)- is unique due to the presence of both a phenylamino group and a carboxylic acid group in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

7-anilinoheptanoic acid

InChI

InChI=1S/C13H19NO2/c15-13(16)10-6-1-2-7-11-14-12-8-4-3-5-9-12/h3-5,8-9,14H,1-2,6-7,10-11H2,(H,15,16)

InChI Key

NAHZFKSAEXCXOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NCCCCCCC(=O)O

Origin of Product

United States

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